molecular formula C17H16O2 B183022 (2E)-1-(4-methoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one CAS No. 6552-71-2

(2E)-1-(4-methoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one

Cat. No. B183022
CAS RN: 6552-71-2
M. Wt: 252.31 g/mol
InChI Key: QSTYRJCRRHXXQH-KPKJPENVSA-N
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Description

The compound "(2E)-1-(4-methoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one" is a chalcone derivative, which is a class of organic compounds with diverse biological activities. Chalcones are characterized by the presence of an α,β-unsaturated ketone moiety and are known for their potential pharmacological properties, including antimicrobial activity .

Synthesis Analysis

The synthesis of chalcone derivatives typically involves a Claisen-Schmidt condensation reaction, which is an aldol condensation between an aldehyde and a ketone in the presence of a base. The papers provided do not directly describe the synthesis of "(2E)-1-(4-methoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one," but similar compounds have been synthesized and characterized using spectroscopic techniques such as FT-IR, UV-visible, and NMR, as well as mass spectrometry . These methods confirm the successful synthesis of the target compounds and provide detailed information about their molecular structures.

Molecular Structure Analysis

The molecular structure of chalcone derivatives is often elucidated using single-crystal X-ray diffraction techniques. For instance, a related compound crystallizes in the orthorhombic crystal system with specific unit cell parameters, and its molecular geometry has been calculated using density functional theory (DFT) . The molecular structure is stabilized by various intramolecular and intermolecular interactions, including hydrogen bonding and π-π stacking .

Chemical Reactions Analysis

Chalcones can undergo a variety of chemical reactions due to the reactive α,β-unsaturated ketone moiety. They can participate in cycloaddition reactions, Michael additions, and serve as precursors for the synthesis of other heterocyclic compounds. The papers do not provide specific reactions for "(2E)-1-(4-methoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one," but the general reactivity of chalcones is well-documented in the literature .

Physical and Chemical Properties Analysis

The physical and chemical properties of chalcones can be studied using both experimental and theoretical approaches. DFT calculations are often used to predict vibrational frequencies, molecular electrostatic potential, and frontier molecular orbital energies, which are then compared with experimental data from spectroscopic studies . These analyses provide insights into the electronic structure, reactivity, and stability of the compounds. Additionally, chalcones' solubility, melting points, and crystalline nature can be determined experimentally .

Scientific Research Applications

  • Antimicrobial Activity : A derivative of this compound, (2E)-3-(2,6-dichlorophenyl)-1-(4-methoxyphenyl) prop-2-en-1-one, was studied for its antimicrobial properties. It demonstrated moderate antimicrobial activity against selected pathogens (Sadgir, Dhonnar, Jagdale, & Sawant, 2020).

  • Nonlinear Optical Properties : The nonlinear optical properties of two novel chalcone derivatives, including (2E)-1-(Anthracen-9-yl)-3-(4-methoxyphenyl) prop-2-en-1-one, were investigated. They showed significant third-order nonlinear optical properties, making them suitable for applications in optical limiting behavior and laser damage threshold studies (Mathew, Salian, Joe, & Narayana, 2019).

  • Antioxidant Activity : The compound's derivatives, such as (E)-1-(2-amino-4,5-dimethoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one, showed promising antioxidant activity, indicating potential in pharmaceutical applications (Sulpizio, Roller, Giester, & Rompel, 2016).

  • Potential Antiviral Properties : A study evaluated 4′-acetamidechalcones, including N-(4[(2E)-3-(4-methoxyphenyl)-1-(phenyl)prop-2-en-1-one]) acetamide, for their potential interactions with protein targets in SARS-CoV-2. The findings suggest that these compounds could inhibit the virus's interaction with host cells (Almeida-Neto et al., 2020).

  • Third-Order Nonlinear Optical and Optical Limiting Properties : Chalcone derivatives, including (2E)-3-(4-methoxyphenyl)-1-(4-nitrophenyl)prop-2-en-1-one, were studied for their third-order nonlinear optical properties. These findings are relevant for developing materials for optical limiting applications in the visible region (Maidur & Patil, 2018).

properties

IUPAC Name

(E)-1-(4-methoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O2/c1-13-3-5-14(6-4-13)7-12-17(18)15-8-10-16(19-2)11-9-15/h3-12H,1-2H3/b12-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSTYRJCRRHXXQH-KPKJPENVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101192635
Record name (2E)-1-(4-Methoxyphenyl)-3-(4-methylphenyl)-2-propen-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101192635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-1-(4-methoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one

CAS RN

41564-65-2, 6552-71-2
Record name (2E)-1-(4-Methoxyphenyl)-3-(4-methylphenyl)-2-propen-1-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41564-65-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC141835
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=141835
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (2E)-1-(4-Methoxyphenyl)-3-(4-methylphenyl)-2-propen-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101192635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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